Trans-2,3-dehydrododecanoyl-CoA
Description
Properties
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dodec-2-enethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h12-13,20-22,26-28,32,43-44H,4-11,14-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b13-12+/t22-,26-,27-,28?,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFYVBULXZMEDE-XCFIPPSPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-2,3-dehydrododecanoyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways and Intermediary Metabolism of Trans 2,3 Dehydrododecanoyl Coa
Central Role of Trans-2,3-dehydrododecanoyl-CoA in Fatty Acid β-Oxidation
Fatty acid β-oxidation is the primary catabolic process for breaking down fatty acids to produce acetyl-CoA, NADH, and FADH2. almerja.comwikipedia.org this compound is a central molecule in this spiral, representing the product of the first oxidative step and the substrate for the subsequent hydration step. wikipedia.org
Formation of this compound via Acyl-CoA Dehydrogenation
The synthesis of this compound is the initial, rate-limiting step in each cycle of β-oxidation. wikipedia.org It is formed from its saturated precursor, dodecanoyl-CoA (the activated form of lauric acid), through an oxidation reaction catalyzed by specific enzymes in both mitochondria and peroxisomes. wikipedia.orgwikipedia.org This reaction introduces a trans-double bond between the α (C2) and β (C3) carbons. wikipedia.org
In the mitochondrial matrix, the dehydrogenation of dodecanoyl-CoA is primarily catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). ebi.ac.ukmedscape.com MCAD is a flavoprotein that specifically acts on fatty acyl-CoAs with chain lengths from 6 to 12 carbons. ebi.ac.ukmedscape.com The enzyme utilizes Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor, which is reduced to FADH2 during the reaction. wikipedia.org The electrons from FADH2 are then transferred to the electron transport chain to generate ATP. ebi.ac.uk MCAD deficiency is a well-documented genetic disorder that impairs the body's ability to break down medium-chain fatty acids, leading to serious health complications. wikipedia.orgmedlineplus.gov
Peroxisomes also possess a β-oxidation pathway, which is particularly important for the breakdown of very long-chain fatty acids (VLCFAs) and some other lipids. medlineplus.govmedlineplus.gov In peroxisomes, the first dehydrogenation step is catalyzed by an Acyl-CoA Oxidase (ACOX). nih.gov For a C12 substrate like dodecanoyl-CoA, peroxisomal acyl-CoA oxidase 1 (ACOX1, also known as straight-chain acyl-CoA oxidase or FOX1) is the responsible enzyme. medlineplus.govnih.govnih.gov Unlike the mitochondrial dehydrogenase, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2) instead of FADH2. nih.gov This H2O2 is then detoxified to water by the enzyme catalase within the peroxisome. Mutations in the ACOX1 gene cause peroxisomal acyl-CoA oxidase deficiency, a severe neurodegenerative disorder characterized by the accumulation of VLCFAs. medlineplus.govnih.govpatsnap.com
Hydration of this compound to 3-Hydroxyacyl-CoA in the β-Oxidation Cycle
Following its formation, this compound undergoes hydration, the second step of the β-oxidation spiral. wikipedia.orgutah.edu This reaction is catalyzed by enoyl-CoA hydratase, which adds a water molecule across the trans-double bond. ontosight.aiebi.ac.ukresearchgate.net The result of this stereospecific hydration is the formation of L-3-hydroxydodecanoyl-CoA (also referred to as (S)-3-hydroxydodecanoyl-CoA). utah.eduontosight.airesearchgate.net This product is then ready for the third step of β-oxidation, a second dehydrogenation catalyzed by a hydroxyacyl-CoA dehydrogenase. wikipedia.org
Enoyl-CoA hydratases are highly efficient enzymes found in both mitochondria and peroxisomes, ensuring the smooth progression of the fatty acid breakdown pathway. researchgate.netwikipedia.org In mitochondria, this activity can be performed by a soluble enzyme or as part of a membrane-bound trifunctional protein complex. researchgate.netnih.govsigmaaldrich.com
Auxiliary Pathways for Unsaturated Fatty Acid Catabolism Involving Trans-2,3-Enoyl-CoA Intermediates
The catabolism of unsaturated fatty acids, which contain one or more cis or trans double bonds, requires additional enzymatic steps to handle the non-standard bond positions and configurations. These auxiliary pathways modify the structure of the intermediates to produce a substrate, like this compound, that can enter the main β-oxidation spiral. nih.govaocs.org
For example, the breakdown of an unsaturated fatty acid with a double bond at an odd-numbered carbon can lead to a cis-Δ³-enoyl-CoA intermediate after several rounds of β-oxidation. wikipedia.orgyoutube.com An enzyme called enoyl-CoA isomerase is required to convert this intermediate into the corresponding trans-Δ²-enoyl-CoA (such as this compound), which is a substrate for enoyl-CoA hydratase. almerja.comwikipedia.orgnih.gov
For polyunsaturated fatty acids with double bonds at even-numbered carbons, the process is more complex and may require both an isomerase and a reductase (2,4-dienoyl-CoA reductase) to resolve conjugated double bonds and generate the proper trans-Δ² intermediate for the core β-oxidation pathway. nih.govaocs.org An alternative pathway in peroxisomes involves a D-specific hydratase and a 3-hydroxyacyl-CoA epimerase to process these intermediates. nih.govnih.govnih.gov
Involvement of this compound in Fatty Acid Elongation
In addition to its catabolic role, this compound is an intermediate in the anabolic process of fatty acid elongation. nih.govnih.gov This process, which occurs in the endoplasmic reticulum and mitochondria, lengthens fatty acids by adding two-carbon units. wikipedia.orgnih.gov The cycle of fatty acid elongation involves four sequential reactions that are essentially the reverse of β-oxidation: condensation, reduction, dehydration, and a final reduction. nih.govnih.gov
This compound serves as the substrate for the final step of the elongation cycle. nih.govnih.gov In this reaction, the enzyme trans-2-enoyl-CoA reductase catalyzes the NADPH-dependent reduction of the double bond in this compound. wikipedia.orggenecards.orgebi.ac.uk This produces the saturated acyl-CoA, which is now two carbons longer than the starting molecule. This elongated acyl-CoA can then either undergo further rounds of elongation or be incorporated into complex lipids. nih.gov
Data Tables
Table 1: Key Enzymes in the Metabolism of Dodecanoyl-CoA and this compound
| Enzyme | Pathway | Cellular Location | Substrate | Product |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | β-Oxidation | Mitochondria | Dodecanoyl-CoA | This compound |
| Acyl-CoA Oxidase 1 (ACOX1) | β-Oxidation | Peroxisomes | Dodecanoyl-CoA | This compound |
| Enoyl-CoA Hydratase | β-Oxidation | Mitochondria, Peroxisomes | This compound | L-3-Hydroxydodecanoyl-CoA |
| Trans-2-enoyl-CoA Reductase | Fatty Acid Elongation | Endoplasmic Reticulum, Mitochondria | This compound | Dodecanoyl-CoA (in reverse) / Tetradecanoyl-CoA (in elongation) |
Table 2: Comparison of Mitochondrial and Peroxisomal First Step of β-Oxidation for Dodecanoyl-CoA
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Enzyme | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Acyl-CoA Oxidase 1 (ACOX1) |
| Electron Acceptor | FAD (Flavin Adenine Dinucleotide) | O₂ (Molecular Oxygen) |
| Byproduct | FADH₂ (feeds into Electron Transport Chain for ATP) | H₂O₂ (Hydrogen Peroxide, detoxified by catalase) |
| Primary Role | Major energy production from medium-chain fatty acids. | Chain-shortening of very long-chain fatty acids; minor role for medium-chains. |
Compound Names
Mitochondrial Fatty Acid Elongation Pathways
This compound is a substrate in the mitochondrial fatty acid synthesis (mtFAS) pathway, a crucial process for producing fatty acids within the mitochondria. nih.govresearchgate.net The final step in each cycle of fatty acid elongation in mitochondria involves the reduction of a trans-2-enoyl-CoA intermediate. nih.gov In the case of a 12-carbon chain, this intermediate is this compound.
This reaction is catalyzed by trans-2-enoyl-CoA reductase (TECR), an oxidoreductase that utilizes NADPH as a reducing agent to saturate the double bond between the second and third carbons of the acyl chain. wikipedia.orgontosight.ai The enzyme MECR (mitochondrial trans-2-enoyl-CoA reductase) is specifically responsible for this reaction in the mitochondria. nih.gov The product of this reaction is dodecanoyl-CoA, a saturated fatty acyl-CoA, which can then undergo further elongation cycles or be utilized for other mitochondrial processes. wikipedia.org The systematic name for the enzyme class governing this reaction is acyl-CoA:NADP+ trans-2-oxidoreductase. wikipedia.org
trans-2,3-dehydroacyl-CoA + NADPH + H⁺ → acyl-CoA + NADP⁺ wikipedia.org
This pathway is not only active in mammals but has also been studied in other organisms like Euglena gracilis, where it plays a role in wax ester fermentation under anaerobic conditions. nih.govhhu.de In these organisms, the reductase can utilize both NADH and NADPH as electron donors. nih.govhhu.de
| Enzyme | Substrate | Product | Cellular Location | Cofactor |
| Mitochondrial trans-2-enoyl-CoA reductase (MECR) | This compound | Dodecanoyl-CoA | Mitochondria | NADPH |
Contribution to De Novo Fatty Acid Biosynthesis (where applicable)
The metabolism of this compound is not part of de novo fatty acid synthesis in the classical sense. De novo synthesis primarily refers to the creation of palmitate (a C16 fatty acid) from acetyl-CoA and malonyl-CoA, a process that occurs in the cytoplasm and is catalyzed by the multi-enzyme complex fatty acid synthase (FASN). nih.govyoutube.com
Instead, the pathway involving this compound is a fatty acid elongation pathway. nih.govgenome.jp This pathway takes shorter-chain fatty acids, such as palmitate, and extends them to form long-chain and very-long-chain fatty acids (VLCFAs). nih.gov Therefore, while not a component of initial fatty acid synthesis, the metabolism of this compound is essential for the production of these longer fatty acids, which have distinct and vital biological roles. nih.govnih.gov The elongation process, like de novo synthesis, involves a cycle of four reactions, with the reduction of the trans-2-enoyl-CoA intermediate being the final step in each cycle. nih.gov
Interconnections of this compound Metabolism with Broader Lipid Homeostasis
Integration with Lipid Transport Mechanisms
Recent research has highlighted the critical role of trans-2-enoyl-CoA reductase (TECR), the enzyme that metabolizes this compound, in regulating lipid transport, particularly in the context of the blood-brain barrier. researchgate.net In cerebrovascular endothelial cells, TECR-driven lipid metabolism is crucial for maintaining the integrity of this barrier. researchgate.net Specifically, the activity of TECR is associated with the levels of omega-3 fatty acids, which in turn can suppress the formation of caveolae vesicles, a key mechanism of transcytosis. researchgate.net By regulating the composition of fatty acids in the endothelial cell membranes, the pathway involving this compound helps to control the transport of molecules across the blood-brain barrier. researchgate.net
Furthermore, the products of the fatty acid elongation pathway, including those derived from this compound, are essential components of sphingolipids. nih.gov Sphingolipids are critical constituents of cell membranes and are involved in various signaling pathways. The synthesis of very-long-chain fatty acids, which depends on the reduction of trans-2-enoyl-CoA intermediates, is thus directly linked to the maintenance of membrane structure and function. nih.gov
Contribution to Cellular Energy Provision and Substrate Utilization
The fatty acids produced through the elongation pathway involving this compound can serve as a source of cellular energy. While the primary function of this pathway is anabolic, producing longer fatty acids for structural and signaling purposes, the resulting acyl-CoAs can be directed towards catabolic pathways if needed.
The enzyme that metabolizes this compound, trans-2-enoyl-CoA reductase, is also involved in the metabolism of isoleucine, an essential amino acid. researchgate.net This highlights the interconnectedness of fatty acid and amino acid metabolism. Moreover, the activity of the mitochondrial fatty acid synthesis pathway, including the reduction of this compound, has been shown to be present at early stages of brain development, suggesting its importance in providing the necessary building blocks for myelination and brain growth. nih.gov The activity of 3-hydroxyacyl-CoA dehydrase and trans-2,3-enoyl-CoA reductase are sufficient for the biosynthesis of all very-long-chain fatty acids in the rat brain at any age. nih.gov
| Pathway | Connection to this compound Metabolism | Significance for Cellular Function |
| Sphingolipid Synthesis | The products of fatty acid elongation are incorporated into sphingolipids. nih.gov | Maintenance of cell membrane structure and signaling. nih.gov |
| β-Oxidation | The elongated fatty acids can be broken down to produce energy. researchgate.net | Contribution to the cellular ATP pool. |
| Blood-Brain Barrier Regulation | TECR activity influences endothelial lipid composition and transcytosis. researchgate.net | Control of molecular transport into the central nervous system. researchgate.net |
Enzymology of Trans 2,3 Dehydrododecanoyl Coa Transformations
Enzymes Responsible for the Generation of Trans-2,3-dehydrododecanoyl-CoA
The formation of this compound is the initial dehydrogenation step in the β-oxidation of dodecanoyl-CoA. This reaction is catalyzed by a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as acyl-CoA dehydrogenases (ACADs).
Characterization of Acyl-CoA Dehydrogenase Subclasses and Their Chain Length Specificities
Acyl-CoA dehydrogenases are a family of mitochondrial enzymes that exhibit distinct but overlapping specificities for fatty acyl-CoA substrates of varying chain lengths. nih.gov These enzymes are categorized into several subclasses, each optimized for a particular range of fatty acid chain lengths. wikipedia.org The primary subclasses involved in fatty acid β-oxidation are:
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): As its name suggests, VLCAD is most active with fatty acyl-CoAs that have 16 carbons or more. nih.gov While its optimal substrate is palmitoyl-CoA (C16), it can act on a range of long-chain fatty acids. nih.gov
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD shows a preference for substrates with chain lengths from 12 to 18 carbons. utah.edu Dodecanoyl-CoA (C12) falls within the substrate range of LCAD.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is most efficient with medium-chain fatty acyl-CoAs, typically ranging from C6 to C12. utah.eduuniprot.org Its optimal substrate is octanoyl-CoA (C8). wikipedia.org Given its substrate range, MCAD can also act on dodecanoyl-CoA.
Short-Chain Acyl-CoA Dehydrogenase (SCAD): SCAD is specific for short-chain acyl-CoAs, primarily those with 4 to 6 carbons. utah.eduuniprot.org It would not be involved in the initial dehydrogenation of dodecanoyl-CoA.
Two additional ACADs, ACAD10 and ACAD11, have been identified with significant expression in the human brain and also exhibit activity on long-chain fatty acids. nih.gov
Table 1: Chain Length Specificities of Acyl-CoA Dehydrogenase Subclasses
| Enzyme Subclass | Abbreviation | Optimal Chain Length | Substrate Range | Relevance to Dodecanoyl-CoA (C12) |
|---|---|---|---|---|
| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C16 | >C14 | Less optimal, but possible |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C14 | C12-C18 | High |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C8 | C6-C12 | High |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4 | C4-C6 | None |
Mechanistic Studies of FAD-Dependent Dehydrogenation Reactions
The conversion of dodecanoyl-CoA to this compound by acyl-CoA dehydrogenases is a stereospecific α,β-dehydrogenation. The reaction mechanism is a concerted process involving the removal of a proton from the α-carbon and a hydride ion from the β-carbon of the acyl-CoA substrate. nih.govd-nb.info
The key steps in this FAD-dependent mechanism are:
Proton Abstraction: A catalytic glutamate (B1630785) residue in the active site of the enzyme acts as a base, abstracting the pro-R hydrogen from the α-carbon (C2) of the dodecanoyl-CoA. wikipedia.org The pKa of this α-proton is significantly lowered upon substrate binding, facilitating its removal. nih.gov
Hydride Transfer: Concurrently with proton abstraction, the pro-R hydrogen from the β-carbon (C3) is transferred as a hydride ion to the N(5) position of the FAD cofactor. wikipedia.orgd-nb.info This reduces the FAD to FADH₂.
Product Formation: The result of this elimination reaction is the formation of a trans-double bond between the α and β carbons, yielding this compound. wikipedia.org
The reduced FADH₂ then transfers its electrons to the electron-transferring flavoprotein (ETF), which in turn shuttles them into the mitochondrial electron transport chain. d-nb.info
Enzymes Catalyzing the Hydration of this compound
The second step in the β-oxidation of dodecanoyl-CoA is the hydration of the trans-double bond of this compound. This reaction is catalyzed by enoyl-CoA hydratases, which add a molecule of water across the double bond to form a β-hydroxyacyl-CoA.
Monofunctional Enoyl-CoA Hydratases
Monofunctional enoyl-CoA hydratases, also known as crotonases, are enzymes that specifically catalyze the hydration of enoyl-CoA substrates. ebi.ac.uk In mitochondria, short-chain enoyl-CoA hydratase (SCEH) is responsible for the hydration of short- and medium-chain enoyl-CoAs. nih.govuniprot.org While its activity decreases with increasing chain length, it can still process substrates up to C16. ebi.ac.uk The product of this hydration is an L-3-hydroxyacyl-CoA. numberanalytics.com Interestingly, the product of the reaction with long-chain substrates, L-3-hydroxyhexadecanoyl-CoA, has been shown to be a potent competitive inhibitor of the enzyme. nih.gov
In some organisms and organelles, monofunctional R-specific enoyl-CoA hydratases exist. For example, a monofunctional peroxisomal enoyl-CoA hydratase 2 (AtECH2) has been identified in Arabidopsis thaliana that catalyzes the conversion of 2E-enoyl-CoA to 3R-hydroxyacyl-CoA. nih.gov
Bifunctional and Multifunctional Enzymes
In many metabolic pathways, the enoyl-CoA hydratase activity is part of a larger protein complex with other enzymatic functions. This is particularly true for the processing of long-chain fatty acids.
Mitochondrial Trifunctional Protein (MTP): MTP is a hetero-octameric protein complex located in the inner mitochondrial membrane that catalyzes the last three steps of long-chain fatty acid β-oxidation. wikipedia.orgwikipedia.org The α-subunit of MTP contains the long-chain enoyl-CoA hydratase (LCEH) activity, which hydrates long-chain trans-2-enoyl-CoAs, including this compound, to L-3-hydroxyacyl-CoA. nih.govwikipedia.org
Peroxisomal Multifunctional Enzyme Type 1 (MFE1): MFE1, also known as L-bifunctional protein, is a key enzyme in peroxisomal β-oxidation. nih.govresearchgate.net It possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.govdesy.de The hydratase domain of MFE1 converts trans-2-enoyl-CoAs to S-3-hydroxyacyl-CoA. nih.govresearchgate.net
Peroxisomal Multifunctional Enzyme Type 2 (MFE2): MFE2, also referred to as D-bifunctional protein, is another critical enzyme in peroxisomal β-oxidation. nih.govnih.gov Like MFE1, it has both hydratase and dehydrogenase functions. ebi.ac.ukfishersci.com However, MFE2 exhibits different stereospecificity, hydrating trans-2-enoyl-CoAs to R-3-hydroxyacyl-CoA. nih.govebi.ac.uk MFE2 has a broad substrate specificity, acting on straight-chain and branched-chain fatty acids. nih.gov
FOX2: In the yeast Saccharomyces cerevisiae, the peroxisomal β-oxidation pathway utilizes a multifunctional enzyme encoded by the FOX2 gene. frontiersin.orgnih.gov This enzyme possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, indicating that yeast peroxisomal β-oxidation proceeds via a D-3-hydroxyacyl-CoA intermediate. nih.gov The FOX2 protein has been shown to be present in both peroxisomes and mitochondria in the yeast Candida lusitaniae. nih.gov
Stereochemical Considerations in 3-Hydroxyacyl-CoA Product Formation
The hydration of the double bond in this compound is a stereospecific reaction, and the chirality of the resulting 3-hydroxyacyl-CoA product depends on the specific enzyme catalyzing the reaction.
Formation of L-3-Hydroxyacyl-CoA: In mitochondrial β-oxidation, the hydration of this compound is catalyzed by either monofunctional enoyl-CoA hydratase or the hydratase domain of the mitochondrial trifunctional protein (MTP). numberanalytics.comebi.ac.uk Both of these enzymes produce the L-stereoisomer of 3-hydroxyacyl-CoA (also referred to as the S-stereoisomer). ebi.ac.ukwikipedia.org Peroxisomal MFE1 also produces the L-3-hydroxyacyl-CoA isomer. researchgate.netresearchgate.net
Formation of D-3-Hydroxyacyl-CoA: In contrast, the peroxisomal β-oxidation pathway can also proceed via a D-3-hydroxyacyl-CoA intermediate. nih.govnih.gov This is catalyzed by peroxisomal multifunctional enzyme type 2 (MFE2), which specifically forms the D-stereoisomer of 3-hydroxyacyl-CoA (also referred to as the R-stereoisomer). nih.govresearchgate.net The yeast multifunctional enzyme FOX2 also produces D-3-hydroxyacyl-CoA. nih.gov
Table 2: Stereochemistry of 3-Hydroxyacyl-CoA Formation
| Enzyme/Protein Complex | Location | Product Stereoisomer |
|---|---|---|
| Monofunctional Enoyl-CoA Hydratase (Crotonase) | Mitochondria | L-3-Hydroxyacyl-CoA |
| Mitochondrial Trifunctional Protein (MTP) | Mitochondria | L-3-Hydroxyacyl-CoA |
| Peroxisomal Multifunctional Enzyme Type 1 (MFE1) | Peroxisomes | L-3-Hydroxyacyl-CoA |
| Peroxisomal Multifunctional Enzyme Type 2 (MFE2) | Peroxisomes | D-3-Hydroxyacyl-CoA |
| FOX2 | Yeast Peroxisomes/Mitochondria | D-3-Hydroxyacyl-CoA |
Enzymes Catalyzing the Reduction of this compound
The reduction of this compound is a critical step in fatty acid metabolism, catalyzed by specific reductases that are dependent on either NADPH or NADH as cofactors.
NADPH-Dependent Trans-2-enoyl-CoA Reductase (EC 1.3.1.38)
This enzyme, also known as acyl-CoA:NADP+ trans-2-oxidoreductase, utilizes NADPH to reduce the trans-2,3-double bond in dehydroacyl-CoA substrates. wikipedia.orggenome.jp The reaction yields an acyl-CoA and NADP+. wikipedia.org This reductase is integral to fatty acid elongation in mitochondria and the biosynthesis of polyunsaturated fatty acids. wikipedia.org It is distinct from another enzyme, cis-2-enoyl-CoA reductase (NADPH). genome.jp
The catalytic mechanism of trans-2-enoyl-CoA reductases, such as the human mitochondrial trans-2-enoyl-CoA reductase (MECR), involves a hydride transfer from NADPH to the substrate. oup.comontosight.ai Specifically, a hydride ion is transferred from NADPH to the C3 of the trans-2-enoyl-CoA's double bond, creating an enolate anion on the C1 carbonyl oxygen. nih.gov A key tyrosine residue then donates a proton to this enolate anion, and the resulting enol tautomerizes to the final acyl-CoA product. nih.gov The proton on the tyrosine is replenished through a proton relay system involving the 2'-OH of the NADPH ribose moiety and other amino acid residues. nih.gov
NADH-Dependent Trans-2-enoyl-CoA Reductase (EC 1.3.1.44)
This enzyme, systematically named acyl-CoA:NAD+ trans-2-oxidoreductase, catalyzes the reduction of trans-didehydroacyl-CoA using NADH, producing acyl-CoA and NAD+. qmul.ac.ukwikipedia.org An example from Euglena gracilis shows a preference for short-chain substrates like crotonoyl-CoA. qmul.ac.uk In some organisms, this enzyme can utilize both NADH and NADPH, although with a higher specific activity for NADH. uniprot.org
The NADH-dependent trans-2-enoyl-CoA reductase from Treponema denticola was the first of its kind to be enzymatically characterized in prokaryotes. researchgate.net Structural studies of the enzyme from Clostridium acetobutylicum (CaTER) reveal that it functions as a monomer with distinct cofactor- and substrate-binding domains. nih.gov Key amino acid residues, including a conserved glutamate, determine cofactor specificity, while conserved tyrosine and lysine (B10760008) residues are crucial for catalysis. nih.gov
Comparative Analysis of Cofactor Preference and Substrate Range
The choice between NADPH and NADH as a cofactor often correlates with the enzyme's metabolic role and substrate preference. For instance, in rat hepatic microsomes, two distinct trans-2-enoyl-CoA reductases have been identified through kinetic studies. nih.govdntb.gov.ua One is a short-chain specific reductase that exclusively uses NADPH, while the other is a long-chain reductase that can utilize both NADH and NADPH. nih.govnih.gov
The NADPH-specific short-chain reductase is active with substrates like crotonyl-CoA and trans-2-hexenoyl-CoA. nih.gov In contrast, the reduction of long-chain substrates such as trans-2-hexadecenoyl-CoA can be supported by both cofactors. nih.gov The enzyme from Euglena gracilis also demonstrates a preference for short-chain substrates and exhibits higher activity with NADH compared to NADPH. uniprot.org
Cofactor and Substrate Preferences of Trans-2-enoyl-CoA Reductases
| Enzyme Source | EC Number | Preferred Cofactor | Substrate Range |
|---|---|---|---|
| Rat Hepatic Microsomes | - | NADPH | Short-chain (e.g., Crotonyl-CoA, Hexenoyl-CoA) |
| Rat Hepatic Microsomes | - | NADH or NADPH | Long-chain (e.g., Hexadecenoyl-CoA) |
| Euglena gracilis | 1.3.1.44 / 1.3.1.38 | NADH > NADPH | Short-chain (e.g., Crotonoyl-CoA, Hexenoyl-CoA) |
| Clostridium acetobutylicum (CaTER) | 1.3.1.44 | NADH | Crotonyl-CoA |
Auxiliary Enzymes Influencing the Fate of this compound Analogues
The metabolism of unsaturated fatty acids often requires the action of auxiliary enzymes to handle various double bond configurations.
2,4-Dienoyl-CoA Reductase: This mitochondrial enzyme is essential for the β-oxidation of polyunsaturated fatty acids containing double bonds at even-numbered positions. ontosight.aiwikipedia.orgnih.gov It uses NADPH to reduce 2,4-dienoyl-CoA to trans-3-enoyl-CoA, which is then converted to a substrate for β-oxidation by enoyl-CoA isomerase. wikipedia.org The absence or malfunction of this enzyme can disrupt fatty acid metabolism. ontosight.aiontosight.ai
Enoyl-CoA Isomerases: These enzymes are crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered positions. wikipedia.orgutah.edu They catalyze the isomerization of cis- or trans-3-enoyl-CoA to the trans-2-enoyl-CoA form, which is a substrate for the β-oxidation pathway. wikipedia.orgontosight.aiebi.ac.uk The reaction proceeds through an E1cb mechanism involving a catalytic glutamate residue. ebi.ac.ukebi.ac.uk
Enzyme Kinetic Studies and Substrate Specificity Profiling for Relevant Enzymes
Kinetic studies provide valuable insights into the efficiency and substrate preferences of these enzymes. For example, the NADH-dependent trans-2-enoyl-CoA reductase from Treponema denticola has a Km value of 2.7 µM for crotonoyl-CoA and a specific activity of 43 U/mg. researchgate.net The enoyl-[acyl-carrier-protein] reductase from Burkholderia mallei, which can also reduce trans-2-dodecenoyl-CoA, has a Km of 2.5 µM for this substrate. uniprot.org
The substrate specificity of enoyl-CoA isomerases can vary, with some enzymes acting on a range of fatty acyl substrates from C6 to C16. ebi.ac.uk
Kinetic Parameters of Relevant Enzymes
| Enzyme | Source | Substrate | Km (µM) | Specific Activity (U/mg) |
|---|---|---|---|---|
| NADH-dependent trans-2-enoyl-CoA reductase | Treponema denticola | Crotonoyl-CoA | 2.7 | 43 |
| Enoyl-[acyl-carrier-protein] reductase | Burkholderia mallei | trans-2-dodecenoyl-CoA | 2.5 | - |
Structural Biology and Mechanistic Elucidation of Enzymes Interacting with this compound
The three-dimensional structures of these enzymes provide a deeper understanding of their catalytic mechanisms. Trans-2-enoyl-CoA reductases from Clostridium acetobutylicum and Treponema denticola share structural similarities with the FabV class of enoyl-acyl carrier protein reductases. nih.gov They are composed of a cofactor-binding domain and a substrate-binding domain, with the active site located at their interface. nih.gov Cofactor binding induces a conformational change, closing a hydrophobic channel to the active site, which contributes to the high substrate specificity. nih.gov
Enoyl-CoA isomerases belong to the crotonase superfamily and share a common structural fold. wikipedia.org The active site contains an oxyanion hole formed by backbone amide groups that stabilizes the transition state of the isomerization reaction. wikipedia.orgebi.ac.uk
Recent research on the yeast trans-2-enoyl-CoA reductase Tsc13 and its human homolog TECR has identified key catalytic residues. nih.govnih.govdntb.gov.ua Mutagenesis studies suggest that a specific tyrosine residue (Tyr256 in Tsc13 and Tyr248 in TECR) acts as the proton donor in the reduction reaction. nih.govnih.gov These findings provide a clearer picture of the catalytic mechanism of these essential enzymes in fatty acid metabolism. nih.govdntb.gov.ua
Regulation of Trans 2,3 Dehydrododecanoyl Coa Metabolism
Transcriptional and Translational Control of Enzymes in Associated Pathways
The expression of genes encoding the enzymes involved in the metabolic pathways associated with trans-2,3-dehydrododecanoyl-CoA, primarily the β-oxidation pathway, is under tight transcriptional control. Key regulators in this process are the peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that respond to fatty acids and their derivatives. ontosight.ainih.gov When activated by ligands such as long-chain unsaturated and saturated fatty acids, PPARs, particularly PPARα, form a heterodimer with the retinoid X receptor (RXR). nih.govaocs.org This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their transcription. nih.govaocs.org
Several crucial enzymes in fatty acid oxidation are under the transcriptional control of PPARs, including carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria, and various acyl-CoA dehydrogenases. aocs.orgnih.gov The transcriptional co-activator PGC-1α plays a significant role by binding to and enhancing the activity of PPARs, thereby boosting the expression of proteins involved in fatty acid oxidation. aocs.org Additionally, other transcription factors like the estrogen-related receptor α (ERRα) and sterol regulatory element-binding proteins (SREBPs) are also implicated in regulating the expression of these metabolic enzymes. nih.govaocs.org
Table 1: Key Transcriptional Regulators of Fatty Acid Oxidation
| Regulator | Function | Target Genes |
| PPARα | Ligand-activated transcription factor, senses fatty acid levels. nih.gov | CPT1, Acyl-CoA Dehydrogenases, ACS, CD36/FAT, MCD. aocs.org |
| PGC-1α | Transcriptional co-activator, enhances PPARα activity. aocs.org | Genes for fatty acid oxidation, TCA cycle, and electron transport chain. aocs.org |
| RXR | Forms a heterodimer with PPARs to bind to DNA. aocs.org | Co-regulates PPAR target genes. |
| ERRα | Nuclear receptor involved in the regulation of fatty acid oxidation gene transcription. aocs.org | --- |
| SREBP-1c | Regulates genes involved in lipogenesis, often acting inversely to PPARα. nih.gov | --- |
Post-Translational Modifications and Allosteric Regulation of Enzyme Activity
Beyond transcriptional control, the activity of enzymes in the fatty acid oxidation pathway is finely tuned by post-translational modifications (PTMs) and allosteric regulation. PTMs are covalent changes to proteins after their synthesis and can include phosphorylation, acetylation, and ubiquitination. ontosight.aiwikipedia.org For instance, AMP-activated protein kinase (AMPK), a key cellular energy sensor, can phosphorylate and thereby regulate the activity of enzymes involved in fatty acid metabolism. aocs.org Phosphorylation can either activate or inactivate an enzyme, providing a rapid mechanism to adjust metabolic flux in response to cellular needs. wikipedia.org Glycosylation, the attachment of sugar moieties, is another significant PTM that can influence protein folding, stability, and regulatory functions. wikipedia.orgthermofisher.com
Allosteric regulation involves the binding of effector molecules to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. numberanalytics.com The enzymes of β-oxidation are subject to feedback inhibition by their products. frontiersin.org For example, each of the four main enzymes in the β-oxidation spiral is inhibited by the specific fatty acyl-CoA intermediate it produces. aocs.org Notably, 3-ketoacyl-CoA can also inhibit the preceding enzymes, enoyl-CoA hydratase and acyl-CoA dehydrogenase. aocs.org This product inhibition ensures that the pathway slows down when its intermediates begin to accumulate.
Influence of Cellular Energy Status and Cofactor Availability (NADPH, NADH)
The ratio of reduced to oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NADH/NAD+) is a critical allosteric regulator. A high NADH/NAD+ ratio, indicating an abundance of reducing equivalents and thus a high energy state, directly inhibits the activity of NAD+-dependent enzymes in the β-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase. aocs.orgyoutube.com This feedback mechanism prevents the overproduction of reducing equivalents when the electron transport chain is already saturated. researchgate.net
Conversely, during periods of high energy demand, such as exercise, the increased consumption of ATP leads to a lower energy state. youtube.com This condition activates energy-sensing pathways like the AMPK pathway, which in turn promotes fatty acid oxidation to replenish ATP supplies. aocs.org
The availability of NADPH, while primarily associated with anabolic (biosynthetic) pathways like fatty acid synthesis, also plays a role. wikipedia.orgquora.com NADPH is required for the reduction of unsaturated fatty acids with double bonds at certain positions during their oxidation. nih.gov The cell maintains distinct pools of NADH and NADPH, with the NAD+/NADH ratio generally favoring catabolism and the NADP+/NADPH ratio favoring anabolism, allowing for independent regulation of these opposing processes. quora.com
Substrate Flux and Product Feedback Inhibition Mechanisms
The flow of metabolites, or substrate flux, through the β-oxidation pathway is a key determinant of the metabolism of this compound. The availability of the initial substrate, long-chain fatty acids, and their transport into the mitochondria are primary control points. nih.govnih.gov The enzyme carnitine palmitoyltransferase I (CPT1), which facilitates this transport, is a major site of regulation. nih.govnih.gov
Once inside the mitochondria, the β-oxidation spiral proceeds, with each cycle generating acetyl-CoA, FADH2, and NADH. wikipedia.org The accumulation of these products serves as a direct feedback mechanism to slow down the pathway. A high ratio of acetyl-CoA to free coenzyme A (CoA) leads to feedback inhibition of β-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation cycle. aocs.orgnih.gov This prevents the further breakdown of fatty acyl-CoAs when the citric acid cycle, the primary destination for acetyl-CoA, is saturated.
Intracellular Compartmentation and Its Impact on Metabolic Flow
The metabolism of fatty acids, including this compound, is spatially organized within the cell, and this compartmentation is crucial for regulating metabolic flow. Fatty acid activation to fatty acyl-CoAs occurs in the cytosol. wikipedia.org However, the primary site of β-oxidation in most animal cells is the mitochondrial matrix. wikipedia.org This separation necessitates a transport system, the carnitine shuttle, to move long-chain fatty acyl-CoAs across the inner mitochondrial membrane. wikipedia.org This transport step, mediated by CPT1 and CPT2, is a key regulatory point, effectively controlling the entry of substrates into the β-oxidation pathway. aocs.orgnih.gov
In addition to mitochondria, peroxisomes are also involved in fatty acid oxidation, particularly for very-long-chain fatty acids and branched-chain fatty acids. aocs.org The enzymes in peroxisomal β-oxidation are distinct from their mitochondrial counterparts. aocs.org For instance, the first enzyme in the peroxisomal pathway is an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). aocs.org
This subcellular organization allows for the differential regulation of fatty acid metabolism based on the specific needs of the cell and the type of fatty acid being processed. The channeling of acyl-CoAs into specific pathways, whether for energy production in the mitochondria or for other functions originating from different cellular compartments, is thought to be highly organized to enhance efficiency and prevent futile cycling. nih.gov
Advanced Research Methodologies for Investigating Trans 2,3 Dehydrododecanoyl Coa
High-Resolution Mass Spectrometry and Chromatographic Techniques in Metabolomics and Lipidomics for Compound Profiling
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a cornerstone for the identification and quantification of trans-2,3-dehydrododecanoyl-CoA within complex biological samples. In metabolomics and lipidomics studies, LC-MS/MS (tandem mass spectrometry) allows for the separation of the compound from a mixture of other metabolites, followed by its highly specific detection.
The process involves the ionization of the molecule and the measurement of its mass-to-charge ratio (m/z) with high accuracy. For this compound, this enables the determination of its elemental composition. ebi.ac.uk Further fragmentation of the parent ion (MS/MS) generates a unique spectrum of product ions that serves as a structural fingerprint, confirming the identity of the compound. This technique is sensitive enough to detect and quantify even low-abundance intermediates in cellular extracts.
Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Analysis
| Parameter | Description | Typical Value/Setting |
| Chromatography | ||
| Column | Reversed-phase C18 | For separation of hydrophobic molecules. |
| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | Elutes acyl-CoAs from the column. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes acyl-CoA molecules. |
| Precursor Ion (m/z) | C33H56N7O17P3S | 948.274 (for [M+H]⁺) |
| Product Ions (m/z) | Fragmentation of the CoA moiety and acyl chain | Specific fragments confirm identity. |
Stable Isotope Tracing and Fluxomics for Pathway Elucidation
Stable isotope tracing is a powerful method to map the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.govnih.gov To study the flux related to this compound, cells or organisms are supplied with a stable isotope-labeled precursor, typically a fatty acid like [U-¹³C]-dodecanoic acid.
As the labeled dodecanoic acid is activated to dodecanoyl-CoA and enters the β-oxidation pathway, the ¹³C atoms are incorporated into the subsequent intermediates, including this compound. nih.gov By using LC-MS to measure the mass isotopologue distribution of this compound and its downstream products (like acetyl-CoA), researchers can calculate the rate of its formation and consumption. nih.gov This approach, known as metabolic flux analysis, reveals the activity of the β-oxidation pathway under different physiological or pathological conditions. nih.gov
Table 2: Illustrative Design of a Stable Isotope Tracing Experiment
| Step | Description | Example |
| 1. Tracer Selection | Choose a stable isotope-labeled precursor. | [U-¹³C₁₂]-Dodecanoic Acid |
| 2. Incubation | Introduce the tracer to the biological system (e.g., cell culture). nih.gov | Hepatocytes incubated with labeled dodecanoic acid for a set time. nih.gov |
| 3. Metabolite Extraction | Harvest and extract intracellular metabolites. | Quenching metabolism with cold solvent and extracting acyl-CoAs. |
| 4. LC-MS/MS Analysis | Quantify the mass isotopologues of target metabolites. | Measure the ratio of labeled to unlabeled this compound. |
| 5. Flux Calculation | Use mathematical models to determine pathway flux. | Calculate the rate of dodecanoic acid oxidation. |
Genetic Engineering Approaches: Gene Knockdown and Knockout Models for Functional Studies
Genetic engineering provides essential tools for investigating the function of a specific metabolite by perturbing the enzymes that produce or consume it. nih.gov For this compound, the primary enzyme responsible for its hydration is enoyl-CoA hydratase (ECH). wikipedia.org
Using techniques like CRISPR-Cas9, the gene encoding ECH (e.g., ECHS1) can be permanently deleted (knockout) from a cell line or model organism. nih.govahajournals.org Alternatively, RNA interference (siRNA) can be used to transiently reduce the expression of the gene (knockdown). mdpi.comnih.gov In either case, the reduced activity of ECH is expected to cause an accumulation of its substrate, this compound. By measuring the concentration of this metabolite and observing the resulting cellular phenotype, researchers can infer its biological functions and impact on cellular health. mdpi.com For instance, knocking down ECH in the microalga Phaeodactylum tricornutum was shown to increase lipid accumulation. mdpi.com
Table 3: Expected Outcomes of Genetic Manipulation of Enoyl-CoA Hydratase
| Genetic Modification | Technique | Target Gene | Expected Effect on this compound | Functional Implication |
| Knockdown | siRNA | ECHS1 | Transient increase in concentration. ahajournals.org | Reveals short-term adaptive responses. |
| Knockout | CRISPR-Cas9 | ECHS1 | Sustained, significant accumulation. nih.gov | Elucidates long-term consequences of pathway disruption. |
Recombinant Protein Expression and Purification for In Vitro Enzymatic Characterization
To study the interaction of this compound with its metabolizing enzymes in a controlled environment, these enzymes are often produced recombinantly. The gene for an enzyme like enoyl-CoA hydratase is cloned into an expression vector and introduced into a host organism, such as Escherichia coli. nih.govnih.gov The host then synthesizes large quantities of the enzyme, which can be purified using chromatographic techniques. nih.gov
The purified enzyme is then used in in vitro assays with synthesized this compound as the substrate. nih.gov These experiments allow for the determination of key enzymatic parameters, including the Michaelis constant (Kₘ), which reflects the substrate binding affinity, and the catalytic rate (kcat). This detailed characterization is fundamental to understanding how the enzyme efficiently processes its substrate and how its activity might be modulated by other factors. acs.orgresearchgate.net
Table 4: Typical Steps in Recombinant Enzyme Characterization
| Step | Description | Purpose |
| 1. Gene Cloning | Insert the gene for the target enzyme (e.g., ECH) into a plasmid. | Prepare for protein expression. |
| 2. Protein Expression | Transform bacteria (E. coli) with the plasmid and induce expression. | Produce large quantities of the enzyme. nih.gov |
| 3. Purification | Isolate the enzyme from the bacterial lysate using affinity or ion-exchange chromatography. | Obtain a pure enzyme sample for assays. nih.gov |
| 4. Enzymatic Assay | Mix the purified enzyme with this compound and measure product formation or substrate depletion over time. nih.gov | Determine kinetic parameters (Kₘ, Vmax, kcat). |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Determination and Ligand Interactions
Determining the three-dimensional structure of enzymes in complex with their substrates or inhibitors provides unparalleled insight into catalytic mechanisms. nih.gov X-ray crystallography is a primary technique for this purpose. Crystals of an enzyme like enoyl-CoA hydratase are grown, sometimes in the presence of this compound or a stable analog. embopress.orgnih.gov By diffracting X-rays, these crystals produce a pattern that can be used to calculate the precise position of every atom in the enzyme's active site as it binds the ligand. rcsb.org
This structural information reveals the specific amino acid residues that interact with the dodecanoyl chain and the thioester-CoA portion of the molecule. embopress.org It can confirm the roles of catalytic residues, such as the two glutamate (B1630785) residues in the active site of ECH that are responsible for activating a water molecule for the hydration reaction. nih.govebi.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy complements this by providing information about the structure and dynamics of the enzyme-ligand complex in solution.
Table 5: Structural Biology Methods for Studying Enzyme-Ligand Interactions
| Technique | Sample Form | Information Obtained | Relevance to this compound |
| X-ray Crystallography | Protein Crystal | High-resolution 3D atomic structure of the enzyme-ligand complex. embopress.orgrcsb.org | Visualizes how the compound fits into the enzyme's active site and identifies key binding interactions. nih.gov |
| NMR Spectroscopy | Concentrated Protein Solution | Information on molecular dynamics, conformational changes, and ligand binding in solution. | Characterizes the structure and flexibility of the compound and the enzyme upon binding. |
Pathophysiological Implications of Dysregulated Trans 2,3 Dehydrododecanoyl Coa Metabolism
Metabolic Reprogramming in Response to Altered Trans-2,3-dehydrododecanoyl-CoA Levels
When the concentration of an intermediate like this compound is altered due to an enzymatic block, the cell initiates a series of adaptive responses known as metabolic reprogramming. This involves complex adjustments in gene expression and metabolic fluxes aimed at mitigating the toxic effects of the accumulating substrate and compensating for the energy deficit.
Research using gene-editing technologies has provided insights into these adaptive mechanisms. For instance, a study involving the knockout of the short/branched-chain acyl-CoA dehydrogenase (ACADSB) gene in bovine mammary epithelial cells led to significant transcriptomic changes. nih.govnih.gov This resulted in the differential expression of 1,548 genes, many of which are involved in lipid metabolism. nih.gov Specifically, the loss of ACADSB function altered the expression levels of key genes such as:
ACADL (Acyl-CoA Dehydrogenase, Long Chain)
ACOX2 (Acyl-CoA Oxidase 2)
ACAT2 (Acetyl-CoA Acetyltransferase 2)
FABP3 (Fatty Acid Binding Protein 3) nih.govnih.gov
Furthermore, the knockout of ACADSB resulted in a notable decrease in the cellular content of cholesterol, triglycerides, and free fatty acids. nih.gov These findings demonstrate that a defect in a single acyl-CoA dehydrogenase can trigger a broad reprogramming of cellular lipid metabolism. nih.govnih.gov
In the context of peroxisomal disorders where intermediates of very long-chain fatty acid oxidation accumulate, the cell may attempt to compensate by upregulating alternative metabolic pathways. However, the capacity of these compensatory mechanisms is often limited. The accumulation of toxic metabolites can lead to oxidative stress and disrupt the function of other organelles, further exacerbating the cellular dysfunction. portlandpress.com
The trans-2-enoyl-CoA reductase (TER) enzyme, which acts on trans-2-enoyl-CoA substrates, has also been implicated in cellular signaling beyond its direct role in fatty acid metabolism. It has been shown to interact with and inhibit the sarco(endo)plasmic reticulum Ca2+-ATPase 2b (SERCA2b), a key protein for calcium homeostasis in the endoplasmic reticulum. nih.gov This suggests that alterations in the levels of its substrates, which could include this compound, might have far-reaching consequences on cellular calcium signaling, linking lipid metabolism directly to other fundamental cellular processes. nih.gov
Broader Significance of Coenzyme A and its Derivatives in Metabolic Diseases
Coenzyme A (CoA) and its acyl-thioester derivatives, such as this compound, are central players in cellular metabolism, extending far beyond fatty acid oxidation. CoA functions as an essential carrier of acyl groups, participating in over 100 different anabolic and catabolic reactions. nih.govnih.gov Dysregulation of CoA metabolism is implicated in a wide array of human diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. nih.govfao.orgimrpress.com
The significance of CoA derivatives lies in their roles as:
Metabolic Substrates and Intermediates: Acyl-CoAs are fundamental to the tricarboxylic acid (TCA) cycle, fatty acid synthesis and degradation, and the metabolism of amino acids and ketone bodies. nih.govimrpress.com
Allosteric Regulators: Long-chain acyl-CoA esters can allosterically regulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis. nih.govportlandpress.comportlandpress.com This allows the cell to sense its lipid status and adjust metabolic pathways accordingly.
Precursors for Protein Modification: Acetyl-CoA is the donor for protein acetylation, a critical post-translational modification that regulates gene expression (via histone acetylation) and protein function. imrpress.comnih.gov
The generation of an unusual or poorly metabolized acyl-CoA can lead to cellular dysfunction through several mechanisms:
Enzyme Inhibition: The accumulating acyl-CoA can inhibit other key metabolic enzymes. nih.gov
Sequestration of Free CoA: The trapping of the cellular CoA pool as a single, abundant acyl-CoA derivative can limit the availability of free CoA for other essential reactions. nih.gov
Depletion of Carnitine: The transfer of the acyl group to carnitine for transport or detoxification can deplete the cellular carnitine pool. nih.gov
Concluding Remarks and Future Research Perspectives
Remaining Scientific Challenges and Unanswered Questions Regarding Trans-2,3-dehydrododecanoyl-CoA
A key challenge lies in understanding the precise regulation of metabolic flux through the β-oxidation pathway at the level of individual intermediates like this compound. The interplay between different enzyme isoforms that can act on this substrate in various subcellular compartments (mitochondria vs. peroxisomes) and tissues is not fully elucidated. researchgate.net Unanswered questions include the extent to which the accumulation of this specific intermediate might have signaling roles or contribute to lipotoxicity under certain pathological conditions. Further research is needed to explore the potential for substrate channeling within the β-oxidation multienzyme complexes and how this affects the processing of intermediates like this compound. nih.gov
Avenues for Comparative Biochemical Studies Across Diverse Organisms
Comparative biochemical studies of the enzymes that metabolize this compound across different organisms, from bacteria to humans, can provide valuable insights into the evolution and adaptation of fatty acid metabolism. nih.gov For instance, comparing the structure and function of enoyl-CoA hydratases from various species can reveal conserved catalytic mechanisms and unique regulatory features. acs.orgacs.org Such studies can also uncover novel enzymatic activities and metabolic capabilities in microorganisms that could be harnessed for biotechnological applications, such as the production of biofuels and specialty chemicals from fatty acid feedstocks. nih.gov Investigating how different organisms handle the metabolism of this intermediate can also shed light on the diverse strategies that have evolved to maintain lipid homeostasis.
Q & A
What analytical methods are recommended for identifying and quantifying Trans-2,3-dehydrododecanoyl-CoA in complex biological matrices?
Basic Research Focus
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary methods. GC-MS is particularly effective for volatile derivatives, employing internal standards like 4-methyl-2-pentanol for quantification . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for the trans-2,3-alkene moiety and the CoA thioester group . For reproducible results, validate protocols using reference standards from authoritative databases (e.g., HMDB ID HMDB0003712) .
How is this compound biosynthesized in microbial systems?
Basic Research Focus
The compound is likely synthesized via β-oxidation pathways involving acyl-CoA dehydrogenases, which introduce double bonds in fatty acid-CoA substrates. In Pseudomonas chlororaphis, genetic engineering of dioxygenase genes (e.g., phzE) enhances the production of related dihydroaromatic intermediates, suggesting analogous pathways for this compound . Isotopic labeling (e.g., ¹³C-glucose) can track carbon flux and confirm enzyme specificity .
What advanced genetic engineering strategies can optimize microbial production of this compound?
Advanced Research Focus
CRISPR-Cas9-mediated knockout/overexpression of rate-limiting enzymes (e.g., fadE for acyl-CoA dehydrogenases) can enhance yield. In Pseudomonas strains, modular plasmid systems with inducible promoters (e.g., Ptac) improve pathway regulation . Transcriptomic analysis (RNA-seq) identifies bottlenecks, while flux balance analysis (FBA) models predict metabolic adjustments to balance CoA pool availability .
How do structural modifications of this compound affect its interactions with acyl-CoA dehydrogenases?
Advanced Research Focus
Enzyme kinetics studies using purified dehydrogenases (e.g., PAHX) reveal substrate specificity for the trans-2,3-alkene configuration. Competitive inhibition assays with analogs (e.g., phytanoyl-CoA) show reduced activity when the double bond is shifted or stereochemistry altered . Molecular docking simulations (AutoDock Vina) and mutagenesis of active-site residues (e.g., Glu¹⁷⁸ in PAHX) further clarify binding energetics .
What experimental designs are optimal for studying the stability of this compound under varying physicochemical conditions?
Advanced Research Focus
A Box-Behnken design with three factors (temperature, pH, ionic strength) and response surface methodology (RSM) efficiently maps degradation kinetics. Central composite designs (CCD) with five central replicates minimize error . Stability is assessed via HPLC-UV at 260 nm (CoA absorbance), with Arrhenius plots predicting shelf-life under storage conditions .
How can contradictory data on the metabolic role of this compound in lipid metabolism be resolved?
Advanced Research Focus
Discrepancies in pathway annotations (e.g., β-oxidation vs. elongation) require multi-omics integration. Metabolomic profiling (LC-MS/MS) paired with gene knockout strains identifies context-dependent fluxes. For example, ¹³C-tracing in E. coli ΔfadE mutants clarifies whether alternate enzymes (e.g., ydiO) compensate . Systems biology tools (COBRApy) reconcile in vitro enzyme assays with in vivo flux data .
What structural characterization techniques elucidate the conformation of this compound in enzyme-bound states?
Advanced Research Focus
X-ray crystallography of acyl-CoA dehydrogenases co-crystallized with the compound reveals binding motifs (e.g., hydrogen bonds to the pantetheine arm). Solution-state NMR (¹H-¹³C HSQC) detects conformational changes upon enzyme binding, while molecular dynamics simulations (AMBER) predict solvent accessibility of the thioester group .
How does this compound influence microbial community dynamics in host-microbiome interactions?
Advanced Research Focus
Metatranscriptomic analysis of gut microbiota exposed to the compound identifies upregulated β-oxidation genes (e.g., acdA). Gnotobiotic mouse models colonized with Clostridium spp. reveal dose-dependent shifts in short-chain fatty acid profiles, measured via GC-FID . Stable isotope probing (SIP) with ¹⁵N-labeled CoA derivatives tracks incorporation into microbial biomass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
